molecular formula C6H9BN2O2 B1591832 (6-(Methylamino)pyridin-3-yl)boronic acid CAS No. 774170-15-9

(6-(Methylamino)pyridin-3-yl)boronic acid

Cat. No. B1591832
M. Wt: 151.96 g/mol
InChI Key: YCFQZBVUTQXHCS-UHFFFAOYSA-N
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Description

(6-(Methylamino)pyridin-3-yl)boronic acid, also known as MAPBA, is an organic compound that has recently become a popular reagent for chemical synthesis. It has been used in a variety of scientific research applications, from drug development to organic chemistry.

Scientific Research Applications

Luminescence Properties and Biological Interactions

A novel aromatic carboxylic acid derivative ligand, designed to sensitize the emission of lanthanides, showed strong luminescence properties and high thermal stability. Its binding interaction with bovine serum albumin (BSA) suggests potential medicinal applications due to the static quenching procedure observed, indicating van der Waals and hydrogen bond interactions as the primary forces driving the reaction (R. Tang, Chunjing Tang, & Changwei Tang, 2011).

Catalytic Applications in Medicinal Chemistry

The palladium-catalyzed Suzuki–Miyaura borylation reaction is pivotal in the pharmaceutical industry for synthesizing various active agents. A study described the formation of dimerization products from 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, revealing potential in developing anti-cancer and anti-TB agents (Kartik N. Sanghavi et al., 2022).

Boronic Acid Derivatives in Synthesis

Research on the synthesis of new pyrrole–pyridine-based ligands via an in situ Suzuki coupling method indicates the versatility of boronic acid derivatives in creating compounds with potential electronic and structural applications (M. Böttger et al., 2012).

Chemical Sensing and Metal Ion Activation

Phenol-pyridyl boron complexes have been synthesized and analyzed for their luminescent properties and metal ion sensing capabilities. The study highlights the role of boronic acid derivatives in developing new sensors and activators for metal ions, leveraging their bright luminescence in solution and solid state (Hongyu Zhang et al., 2006).

properties

IUPAC Name

[6-(methylamino)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BN2O2/c1-8-6-3-2-5(4-9-6)7(10)11/h2-4,10-11H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFQZBVUTQXHCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592860
Record name [6-(Methylamino)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(Methylamino)pyridin-3-yl)boronic acid

CAS RN

774170-15-9
Record name [6-(Methylamino)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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